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Introduction
AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual

inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor

Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] As a member of the anilinoquinazoline class

of kinase inhibitors, AV-412 has demonstrated significant potential in antineoplastic

applications, particularly in tumors that exhibit overexpression of EGFR and HER2, or harbor

mutations conferring resistance to first-generation inhibitors.[2][3][4] Understanding the precise

kinase selectivity profile of AV-412 is critical for elucidating its mechanism of action, predicting

potential off-target effects, and guiding its clinical development. This technical guide provides a

comprehensive overview of the kinase selectivity of AV-412, including available quantitative

data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Kinase Inhibition Profile of AV-412
AV-412 exhibits high-affinity binding and potent inhibition of both EGFR and ErbB2 kinases. In

enzymatic assays, AV-412 inhibits EGFR variants and ErbB2 in the nanomolar range.[2]

Notably, it retains activity against EGFR mutants, such as the clinically relevant T790M

mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and

erlotinib.[2][3][4][5]
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While a comprehensive public kinase panel screening for AV-412 is not readily available,

published data provides key insights into its primary targets and selectivity.

Kinase Target
IC50 (Enzyme
Assay)

Cellular
Autophosphorylati
on IC50

Notes

EGFR

Not explicitly stated in

nM, but described as

in the nanomolar

range[2]

43 nM[2]

Potent inhibition of

wild-type and mutant

EGFR, including the

T790M resistance

mutation.[2][3][5]

ErbB2 (HER2)

Not explicitly stated in

nM, but described as

in the nanomolar

range[2]

282 nM[2]

A primary target of AV-

412, crucial for its

activity in HER2-

overexpressing

cancers.[2][3]

Other Kinases - -

Stated to have over

100-fold selectivity for

EGFR/ErbB2

compared to other

kinases, with the

exception of moderate

sensitivity observed

for Abl and Flt-1.[2] A

comprehensive

quantitative profile is

not available.

Representative Selectivity of a Structurally Related
Inhibitor
To provide a broader context for the expected selectivity of anilinoquinazoline-based pan-ErbB

inhibitors, the kinase inhibition data for Canertinib (CI-1033), another irreversible pan-ErbB

inhibitor, is presented below. This data is for illustrative purposes to represent the general

selectivity profile of this class of compounds.
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Kinase Target IC50 (nM)

EGFR 1.5

ErbB2 9.0

ErbB4 7

PDGFR No activity

FGFR No activity

InsR No activity

PKC No activity

CDK1/2/4 No activity

Data for Canertinib (CI-1033) from Selleck Chemicals product datasheet.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the

kinase selectivity profile of AV-412.

In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Principle: The transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific

substrate by the kinase is measured. A decrease in substrate phosphorylation in the presence

of the test compound indicates inhibition.

Materials:

Purified recombinant kinase (e.g., EGFR, ErbB2)

Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

[γ-³³P]ATP
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Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM

EGTA)

AV-412 free base dissolved in DMSO

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of AV-412 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and AV-412 (or DMSO for control) to the

kinase reaction buffer.

Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near

the Km for the specific kinase.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined

time, ensuring the reaction remains in the linear range.

Stop the reaction by adding a solution such as phosphoric acid.

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate

will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

After washing and drying the plate, measure the radioactivity in each well using a scintillation

counter.

Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the

DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1245388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase within

a cellular context.

Principle: Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, BT-474 for

ErbB2) are treated with the inhibitor. The level of kinase autophosphorylation is then measured

by Western blot using a phospho-specific antibody.

Materials:

Human cancer cell lines (e.g., A431, BT-474)

Cell culture medium and supplements

AV-412 free base dissolved in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-

ErbB2 (e.g., Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-β-actin).

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of AV-412 (and a DMSO control) for a specified

period (e.g., 2-4 hours).

For some assays, stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period

before harvesting to induce receptor phosphorylation.

Wash the cells with cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

To normalize the data, strip the membrane and re-probe with an antibody against the total

protein and a loading control.

Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

affected by AV-412 and a typical experimental workflow for its characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Downstream Signaling

EGFR

PI3K

RAS

ErbB2

AV-412

Inhibits Inhibits

Akt

Cell Proliferation,
Survival, Angiogenesis

RAF

MEK

ERK

Click to download full resolution via product page

Caption: EGFR and ErbB2 signaling pathways inhibited by AV-412.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion
AV-412 is a potent dual inhibitor of EGFR and ErbB2 with high selectivity over other kinases, as

suggested by both qualitative and limited quantitative data. Its ability to inhibit clinically relevant

resistance mutations in EGFR underscores its therapeutic potential. The experimental

protocols provided herein offer a framework for the further characterization of AV-412 and other

similar kinase inhibitors. The development of a comprehensive kinome-wide selectivity profile

for AV-412 would be a valuable next step in fully delineating its pharmacological properties and

potential for clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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